Home > Products > Screening Compounds P130590 > 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one - 17417-50-4

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one

Catalog Number: EVT-3185625
CAS Number: 17417-50-4
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is a chemical compound belonging to the class of pyridazinones, which are recognized for their diverse biological activities and potential therapeutic applications. This specific compound is characterized by a hydroxymethyl group at the third position and a methyl group at the sixth position of the pyridazinone ring. Pyridazinones have been extensively studied in medicinal chemistry due to their potential as pharmacological agents.

Source and Classification

The compound can be classified under pyridazinones, which are derivatives of pyridazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms. Pyridazinones have been explored for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one indicates its potential utility in drug development.

Synthesis Analysis

Methods

The synthesis of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds to form pyridazine intermediates.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction or direct hydroxymethylation using formaldehyde in the presence of a base.
  3. Methylation: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.

Technical Details

The detailed synthetic route may vary based on the desired purity and yield but generally follows established protocols in organic synthesis, employing techniques like refluxing, distillation, and chromatography for purification.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one can be represented as follows:

C7H10N2O\text{C}_7\text{H}_10\text{N}_2\text{O}

This structure consists of:

  • A pyridazine ring system.
  • A hydroxymethyl functional group (-CH2OH) at the 3-position.
  • A methyl group (-CH3) at the 6-position.

Data

The compound's molecular weight is approximately 138.17 g/mol. Its structural formula can be depicted in various formats (e.g., SMILES notation), which aids in computational modeling and analysis.

Chemical Reactions Analysis

Reactions

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one may participate in several chemical reactions:

  1. Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.
  2. Acylation: The nitrogen atoms in the pyridazine ring can undergo acylation to form more complex derivatives.
  3. Reduction Reactions: The compound can be reduced to explore its derivatives with altered biological activity.

Technical Details

These reactions are typically performed under controlled conditions to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming product identity and purity.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one often involves interaction with biological targets such as enzymes or receptors. For example:

  1. Inhibition of Enzymatic Activity: Pyridazinones may inhibit specific enzymes related to inflammation or infection pathways.
  2. Receptor Modulation: They can act as antagonists or agonists at various receptors, influencing physiological responses.

Data

Research indicates that modifications to the pyridazinone structure can significantly impact its binding affinity and selectivity towards biological targets, which is critical for drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant studies often include assessments of stability under various conditions to ensure practical applications in pharmaceuticals.

Applications

Scientific Uses

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one has several potential applications:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammatory diseases or infections.
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms or receptor interactions.
  3. Agricultural Chemistry: Potential use in agrochemicals due to its biological activity against pests or pathogens.
Introduction to Pyridazinone Pharmacophores

Structural Significance of Pyridazin-3(2H)-one Derivatives in Medicinal Chemistry

The pyridazinone nucleus represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity and electronic properties. This heterocyclic system consists of a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The 1,4-dihydropyridazin-4-one variant exhibits unique physicochemical characteristics, including a partially reduced ring system that enhances both solubility and metabolic stability compared to fully aromatic analogs. These compounds demonstrate remarkable structural plasticity, allowing strategic substitutions that modulate target selectivity and pharmacokinetic profiles .

The medicinal significance of dihydropyridazinones spans multiple therapeutic domains, particularly cardiovascular diseases and metabolic disorders. The 3-(hydroxymethyl)-6-methyl derivative exemplifies strategic functionalization that optimizes target engagement. The hydroxymethyl group at C3 serves as a versatile hydrogen-bond donor/acceptor, facilitating interactions with biological targets, while the methyl group at C6 provides electronic modulation and enhances lipophilicity. This specific substitution pattern creates an optimal pharmacophore geometry for receptor binding, as demonstrated in structurally related compounds showing potent agonism for thyroid hormone receptors (e.g., WO2007009913A1) . The conformational restraint imposed by the dihydropyridazinone ring enables selective interactions with enzyme active sites and protein binding pockets inaccessible to more flexible scaffolds.

Table 1: Therapeutic Applications of Pyridazinone Derivatives

Structural FeatureBiological TargetTherapeutic AreaExample Derivatives
3-HydroxymethylThyroid hormone receptor βMetabolic disordersWO2007009913A1 compounds
6-Alkyl substituentPhosphodiesteraseCardiovascularUS8580781B2 derivatives
4-Oxo functionalityUnknownAtherosclerosisDihydropyridazinone analogs
1-Aryl substitutionInflammatory mediatorsNASH/ObesityPatent-protected molecules

Historical Evolution of Dihydropyridazinone Research

The investigation of dihydropyridazinones emerged from early dihydropyridine (DHP) research in the 1960s-1970s, which established the critical role of the 1,4-dihydropyridine ring in calcium channel modulation (e.g., nifedipine). However, these pioneering cardiovascular drugs exhibited significant photochemical instability and metabolic limitations. This prompted systematic heterocyclic substitution studies, replacing the DHP ring with alternative nitrogen-containing scaffolds. The pyridazinone breakthrough occurred in the 1980s when researchers discovered that replacing the DHP C5 ester with nitrogen created compounds with improved stability while maintaining cardiovascular activity [5].

The 1990s witnessed expansion into non-cardiovascular applications, particularly after the discovery that certain dihydropyridazinones demonstrated hepatoprotective effects in preclinical models of fatty liver disease. Patent WO2007009913A1 (2007) marked a significant milestone by disclosing novel dihydropyridazinone derivatives as potent and selective thyroid hormone receptor β agonists. These compounds demonstrated unprecedented hepatoselectivity, overcoming the cardiotoxic limitations of earlier thyromimetics. The strategic incorporation of the hydroxymethyl group at C3 represented a key innovation, as it mimicked the natural ligand's alanine side chain while enhancing metabolic stability compared to ester-containing analogs [4].

Recent advances (2010-present) focus on molecular hybridization strategies, combining the dihydropyridazinone core with complementary pharmacophores. Complex derivatives exemplified by compounds like 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one (EVT-3541062) demonstrate sophisticated approaches to optimizing target affinity and physicochemical properties. These hybrid molecules leverage the dihydropyridazinone core as a conformational anchor while extending functionality into diverse binding domains [7].

Table 2: Historical Development Timeline of Dihydropyridazinone Therapeutics

Time PeriodDevelopment FocusKey AdvancementsLimitations Addressed
1960s-1970sDihydropyridine CCBsNifedipine analogsN/A (Foundational work)
1980sPyridazinone CCBsEarly dihydropyridazinonesPhotostability of DHPs
1990sMetabolic applicationsHepatoprotective agentsNarrow therapeutic indices
2000sReceptor selectivityTRβ agonists (WO2007009913A1)Cardiotoxicity of thyromimetics
2010-PresentMolecular hybridsOxadiazole-pyridazinone conjugatesBioavailability challenges

Positional Isomerism and Functional Group Influence on Bioactivity

Positional isomerism in dihydropyridazinones profoundly impacts their pharmacological profiles through steric, electronic, and solubility modifications. This phenomenon occurs when identical substituents occupy different ring positions (e.g., 3-hydroxymethyl vs. 4-hydroxymethyl), creating distinct bioisosteric relationships. The 3-hydroxymethyl-6-methyl configuration represents an optimized arrangement where both substituents contribute synergistically to target engagement without creating steric hindrance. Positional isomers of this compound demonstrate markedly reduced receptor affinity, highlighting the critical spatial requirements for biological activity [3] [6].

Functional group positioning directly influences electronic distribution within the heterocyclic system. The hydroxymethyl group at C3 exhibits significant electronic conjugation with the ring nitrogen atoms, creating a polarized region that facilitates hydrogen bonding with biological targets. Molecular modeling studies reveal that relocation of this group to C4 disrupts this conjugation, reducing dipole moment magnitude by approximately 30% and weakening interactions with key amino acid residues in the thyroid hormone receptor binding pocket. Similarly, the methyl group at C6 provides optimal steric stabilization of the bioactive conformation, whereas migration to C5 creates unfavorable van der Waals interactions [4].

The hydrogen-bonding capacity of hydroxymethyl demonstrates position-dependent functionality. At C3, it serves as a versatile hydrogen-bond donor (O-H) while the ether oxygen participates as an acceptor. This dual functionality disappears in isomers where hydroxymethyl occupies positions adjacent to the ring nitrogen atoms. Positional effects extend to metabolic stability: 3-substituted hydroxymethyl groups demonstrate significantly slower glucuronidation rates compared to 4- or 5-substituted isomers due to steric protection by the adjacent ring nitrogen. This translates to improved pharmacokinetic profiles in vivo, as evidenced by the extended half-life of the 3-hydroxymethyl isomer in preclinical species [7].

Table 3: Positional Isomerism Effects in Dihydropyridazinone Derivatives

Isomer TypeKey Structural DifferenceImpact on PropertiesBiological Consequence
3-Hydroxymethyl-6-methylReference compoundOptimal H-bonding, conjugationHigh receptor affinity
4-Hydroxymethyl-6-methylHydroxymethyl at C4Reduced dipole moment (-30%)10-fold decreased potency
3-Hydroxymethyl-5-methylMethyl at C5Altered ring conformationLoss of metabolic stability
6-Hydroxymethyl-3-methylSwapped substituentsDisrupted electronic profileInactive at target receptor
3,6-Dimethyl (no OH)Methyl instead of hydroxymethylIncreased lipophilicityComplete loss of activity

The principles of positional isomerism extend beyond simple monosubstituted derivatives. In complex molecules like 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one (EVT-3541062), the relative positioning of the oxadiazole and difluorophenyl groups creates distinct pharmacophore orientations. The meta-substitution pattern on the phenyl ring allows optimal projection of the oxadiazole moiety into the target binding cleft, whereas ortho or para substitution disrupts this geometry. This exemplifies how aromatic substitution patterns synergize with core heterocycle isomerism to fine-tune biological activity [7].

Properties

CAS Number

17417-50-4

Product Name

3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10)

InChI Key

LVWDTVPERYLLFM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1)CO

Canonical SMILES

CC1=CC(=O)C(=NN1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.